molecular formula C16H17NO B3363254 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone CAS No. 1017781-79-1

1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone

Cat. No. B3363254
CAS RN: 1017781-79-1
M. Wt: 239.31 g/mol
InChI Key: FVFCCANBAXCCAH-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone, commonly known as PTE, is a chemical compound that belongs to the class of ketones. PTE is used in various scientific research applications as it has shown promising results in treating various diseases.

Mechanism of Action

The mechanism of action of PTE involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for learning and memory. By inhibiting the activity of acetylcholinesterase, PTE can increase the level of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
PTE has shown various biochemical and physiological effects. Studies have shown that PTE can improve cognitive function, reduce inflammation, and protect against oxidative stress. PTE has also shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

One of the significant advantages of PTE is that it is relatively easy to synthesize. PTE also has a high degree of purity, which makes it suitable for various lab experiments. However, one of the limitations of PTE is that it is not very water-soluble, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the research on PTE. One of the significant future directions is to investigate the potential of PTE in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another future direction is to explore the potential of PTE in combination with other drugs to improve its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, PTE is a chemical compound that has shown promising results in various scientific research applications. PTE has a high degree of purity, is relatively easy to synthesize, and has various biochemical and physiological effects. PTE has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and depression. There are several future directions for the research on PTE, including investigating its potential in the treatment of other neurodegenerative diseases and exploring its potential in combination with other drugs.

Scientific Research Applications

PTE has shown promising results in various scientific research applications. One of the significant applications of PTE is in the treatment of Alzheimer's disease. Studies have shown that PTE can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for learning and memory. By inhibiting the activity of acetylcholinesterase, PTE can increase the level of acetylcholine in the brain, thereby improving cognitive function.

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-2-4-13(5-3-12)10-16(18)15-8-6-14(11-17)7-9-15/h2-9H,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCCANBAXCCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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